1,3-Dioxa-8-azaspiro[4.5]decane
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Overview
Description
1,3-Dioxa-8-azaspiro[45]decane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxa-8-azaspiro[4.5]decane can be synthesized through the reaction of piperidone with ethylene glycol under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1,3-Dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar structure but with different positioning of oxygen atoms.
Piperidin-4-one Ethylene Ketal: A derivative formed from the condensation of cyclohexanone.
Uniqueness: 1,3-Dioxa-8-azaspiro[4.5]decane is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Properties
CAS No. |
34400-06-1 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1,3-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)5-9-6-10-7/h8H,1-6H2 |
InChI Key |
FECVUROJJMVWHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12COCO2 |
Origin of Product |
United States |
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